This compound falls under the category of organic compounds, specifically as a derivative of piperidine. It is recognized for its structural features that may influence biological activity, making it a subject of research in drug development.
The synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol can be achieved through several methods, typically involving the following steps:
The specific technical details of the synthesis may vary based on the chosen method and the desired purity of the final product.
The molecular structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol features:
The compound crystallizes in a specific crystal system, which can be studied using X-ray crystallography to provide insights into its three-dimensional arrangement and conformational properties.
(1-(4-Nitrophenyl)piperidin-3-yl)methanol can participate in various chemical reactions:
These reactions highlight the versatility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in synthetic organic chemistry.
The mechanism of action for (1-(4-Nitrophenyl)piperidin-3-yl)methanol is not fully elucidated but is believed to involve interactions with biological targets similar to other ketone derivatives:
The physical and chemical properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol include:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications.
(1-(4-Nitrophenyl)piperidin-3-yl)methanol has potential applications in various scientific fields:
(1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS: 166438-83-1) is a chemically defined piperidine derivative with systematic IUPAC name [1-(4-nitrophenyl)piperidin-3-yl]methanol. Its molecular formula is C₁₂H₁₆N₂O₃, yielding a molecular weight of 236.27 g/mol [1] [2]. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 166438-83-1 |
| MDL Number | MFCD11039478 |
| SMILES Notation | N+([O-])C1=CC=C(C=C1)N2CCCC(C2)CO |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Synonymous Names | 1-(4-Nitrophenyl)-3-piperidinemethanol; 3-(Hydroxymethyl)-1-(4-nitrophenyl)piperidine |
The structure integrates two pharmacophores:
CAS No.: 5875-50-3
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8